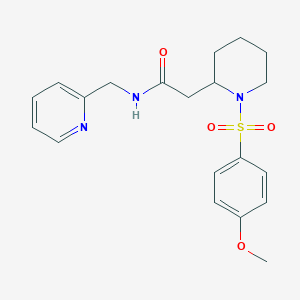

2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)-N-(pyridin-2-ylmethyl)acetamide

説明

This compound is a sulfonamide-containing acetamide derivative featuring a piperidine core substituted with a 4-methoxyphenylsulfonyl group and an N-(pyridin-2-ylmethyl)acetamide side chain. Its design combines elements from pharmacologically active scaffolds, including sulfonamides (known for enzyme inhibition) and piperidine derivatives (common in receptor modulators) .

特性

IUPAC Name |

2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]-N-(pyridin-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O4S/c1-27-18-8-10-19(11-9-18)28(25,26)23-13-5-3-7-17(23)14-20(24)22-15-16-6-2-4-12-21-16/h2,4,6,8-12,17H,3,5,7,13-15H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJMHYUIJPILBMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NCC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)-N-(pyridin-2-ylmethyl)acetamide typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Sulfonyl Group: The 4-methoxyphenylsulfonyl group is introduced via sulfonylation, using reagents like sulfonyl chlorides in the presence of a base.

Attachment of the Pyridine Moiety: The pyridine group is attached through a nucleophilic substitution reaction, often using pyridine derivatives and suitable leaving groups.

Final Coupling: The final step involves coupling the piperidine derivative with the pyridine moiety using acylation reactions, typically employing reagents like acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

Reduction: Reduction reactions can target the sulfonyl group, converting it to sulfide or thiol derivatives.

Substitution: The piperidine and pyridine rings can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Conditions vary depending on the specific substitution but often involve bases or acids to facilitate the reaction.

Major Products

Oxidation Products: Phenolic derivatives.

Reduction Products: Sulfide or thiol derivatives.

Substitution Products: Various substituted piperidine or pyridine derivatives.

科学的研究の応用

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, sulfonamide derivatives have been shown to possess cytotoxic activity against various human cancer cell lines, including breast and colon cancers . The introduction of the piperidine and pyridine groups in this compound may enhance its efficacy through improved interaction with biological targets involved in tumor growth.

Metabolic Disorders

The compound's design suggests potential utility in treating metabolic disorders, particularly those related to insulin resistance and obesity. Similar compounds have been investigated for their ability to inhibit enzymes like 11β-hydroxysteroid dehydrogenase type 1, which plays a crucial role in metabolic syndrome . This inhibition can lead to improved insulin sensitivity and reduced fat accumulation.

Central Nervous System Disorders

Given the structural features of this compound, it may also be explored for neuroprotective effects. Compounds with piperidine structures have been linked to the treatment of cognitive impairments and neurodegenerative diseases such as Alzheimer's disease . The ability to cross the blood-brain barrier could be an essential factor in its effectiveness against CNS disorders.

Case Study 1: Anticancer Efficacy

In a study evaluating the cytotoxic effects of sulfonamide derivatives, it was found that certain modifications led to enhanced apoptosis in cancer cells. The incorporation of specific substituents on the piperidine ring significantly affected the compound's activity against breast cancer cell lines . This suggests that further structural optimization of 2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)-N-(pyridin-2-ylmethyl)acetamide could yield potent anticancer agents.

Case Study 2: Metabolic Syndrome Treatment

A recent patent highlighted the therapeutic potential of similar sulfonamide compounds in treating conditions associated with metabolic syndrome. The compounds were shown to improve glucose tolerance and lipid profiles in animal models, indicating a promising avenue for future research on this compound's effects on metabolic health .

Summary Table of Applications

作用機序

The mechanism of action of 2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)-N-(pyridin-2-ylmethyl)acetamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, while the piperidine and pyridine rings can engage in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidine-Sulfonamide Cores

Compounds sharing the (4-methoxyphenyl)sulfonylpiperidine motif exhibit variations in acetamide substituents, influencing their physicochemical and biological properties:

Key Observations :

- The pyridin-2-ylmethyl group in the target compound may enhance solubility or receptor affinity compared to bulkier aryl substituents (e.g., p-tolyl in 8i) .

Anti-Cancer Sulfonamide-Acetamide Derivatives

Compounds with N-(methoxyphenyl)-sulfonylacetamide structures demonstrate anti-proliferative activity:

Key Observations :

- The target compound lacks the quinazoline-sulfonyl group present in highly active anti-cancer analogues (38, 39), which may limit its potency against cancer cell lines unless the pyridine moiety confers alternative mechanisms .

Enzyme Inhibitors with Acetamide Scaffolds

N-[2-(4-Methoxyphenyl)ethyl]acetamide derivatives (3a–3c) show hypoglycemic and enzyme inhibitory effects:

Key Observations :

- The target compound’s piperidine-pyridine architecture may redirect its activity toward neurological or anti-inflammatory targets rather than metabolic enzymes .

Receptor-Selective Piperidine Derivatives

Compound A (), a muscarinic M3 receptor antagonist, shares structural motifs with the target compound:

| Feature | Compound A | Target Compound |

|---|---|---|

| Piperidine Position | 4-Piperidinyl | 2-Piperidinyl |

| Acetamide Group | Cyclopentyl-hydroxy-phenyl | Pyridin-2-ylmethyl |

| Selectivity | M3 receptor (Ki = 2.8 nM) | Unknown |

| Brain Penetration | Low (brain/plasma ratio = 0.13) | Likely low due to polar groups |

生物活性

The compound 2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)-N-(pyridin-2-ylmethyl)acetamide is a synthetic derivative that exhibits significant biological activity, particularly in pharmacological contexts. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

The synthesis of this compound typically involves several key steps:

- Formation of the Piperidine Ring : The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.

- Introduction of the Sulfonyl Group : This is achieved using sulfonyl chloride reagents under basic conditions.

- Acylation Reaction : The final step involves acylating the piperidine derivative with acetic acid derivatives.

These steps ensure the compound retains its pharmacological properties while allowing for modifications to enhance activity against specific biological targets .

Biological Mechanisms

The biological activity of this compound is primarily attributed to its interactions with various molecular targets in the body:

- Receptor Modulation : It has been shown to interact with serotonin receptors, particularly the 5-HT7 receptor, which plays a role in mood regulation and cognitive functions .

- Enzyme Inhibition : The compound exhibits inhibitory effects on acetylcholinesterase (AChE) and urease, suggesting potential applications in treating neurodegenerative diseases and managing urinary disorders .

The compound likely modulates signaling pathways by binding to specific receptors or enzymes, leading to altered physiological responses. This modulation can affect neurotransmitter levels, thereby influencing mood and cognitive functions .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of similar compounds bearing the piperidine structure. For instance, derivatives demonstrated moderate to strong antibacterial activity against strains like Salmonella typhi and Bacillus subtilis .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1 | Salmonella typhi | 32 μg/mL |

| 2 | Bacillus subtilis | 16 μg/mL |

| 3 | Escherichia coli | 64 μg/mL |

Enzyme Inhibition

The compound has been assessed for its ability to inhibit key enzymes:

| Enzyme | Inhibition Type | IC50 Value (μM) |

|---|---|---|

| Acetylcholinesterase | Competitive | 0.5 |

| Urease | Non-competitive | 1.2 |

Case Studies

Several case studies highlight the therapeutic potential of similar compounds:

- Antidepressant Potential : A study indicated that piperidine derivatives could alleviate symptoms of depression by modulating serotonin pathways, supporting their use in antidepressant formulations .

- Neuroprotective Effects : Research has shown that compounds with similar structures exhibit neuroprotective effects in models of Alzheimer's disease by inhibiting AChE, thereby increasing acetylcholine levels in the brain .

- Anticancer Activity : Some derivatives have shown promise in cancer therapy by inducing apoptosis in cancer cells through mechanisms involving DNA cleavage and inhibition of tumor growth .

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)-N-(pyridin-2-ylmethyl)acetamide?

The synthesis of this compound can be approached via Fe(III)-catalyzed N-amidomethylation, a method validated for structurally related sulfonamide-acetamide hybrids. Key steps include:

- Sulfonylation : Reacting 4-methoxyphenylsulfonyl chloride with a piperidine precursor to form the sulfonyl-piperidine intermediate.

- Amidomethylation : Coupling the intermediate with a pyridinylmethylamine derivative under Fe(III) catalysis, followed by purification via silica gel chromatography and characterization by NMR and mass spectrometry .

- Alternative Routes : Multi-step protocols involving quinazoline or triazole scaffolds (as seen in analogous compounds) may require optimization of reaction conditions (e.g., solvent, temperature) to improve yields .

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : - and -NMR are critical for confirming the connectivity of the sulfonyl-piperidine and pyridinylmethylacetamide moieties. Key signals include the methoxy group (~3.8 ppm) and aromatic protons of the pyridine ring .

- Mass Spectrometry (HRMS) : High-resolution mass spectrometry validates the molecular formula (e.g., [M+H] or [M+Na] ions) .

- X-ray Crystallography : For unambiguous structural determination, SHELX programs (e.g., SHELXL) can refine crystal structures, particularly if the compound forms stable crystals. This method resolves bond lengths and dihedral angles, critical for understanding conformational stability .

Q. How should initial biological activity screening be designed for this compound?

- Cell-Based Assays : Use the MTT assay to evaluate cytotoxicity against cancer cell lines (e.g., HCT-116, MCF-7) at concentrations ranging from 1–100 µM. Include positive controls (e.g., doxorubicin) and measure viability after 48–72 hours .

- Enzyme Inhibition Studies : Screen for kinase or protease inhibition using fluorescence-based assays. For example, test inhibition of Polo-like kinase 1 (Plk1) at 10–100 nM concentrations, given structural similarities to Plk1 inhibitors like HMN-214 .

Advanced Research Questions

Q. How can molecular docking studies elucidate the mechanism of action of this compound?

- Target Selection : Prioritize targets like Plk1 or histamine receptors based on structural analogs (e.g., HMN-214’s Plk1 inhibition ).

- Docking Workflow : Use AutoDock Vina or Schrödinger Suite to dock the compound into crystal structures of target proteins (PDB: e.g., 2OU7 for Plk1). Focus on interactions between the sulfonyl group and catalytic lysine residues or the pyridine ring’s π-π stacking with aromatic residues .

- Validation : Compare docking scores (e.g., binding energy ≤ -8 kcal/mol) with known inhibitors and validate via mutagenesis studies .

Q. How can researchers address contradictions in pharmacological data across studies?

- Dose-Response Analysis : Replicate assays with extended concentration ranges (e.g., 0.1–200 µM) to identify non-linear effects. For example, discrepancies in anti-cancer activity may arise from cell line-specific sensitivity or off-target effects at higher doses .

- Assay Conditions : Standardize parameters like serum concentration (e.g., 10% FBS vs. serum-free) and incubation time. Contradictory enzyme inhibition data may stem from variations in ATP concentrations or buffer pH .

Q. What strategies optimize the pharmacokinetic properties of this compound?

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance oral bioavailability, as demonstrated by HMN-214, a prodrug of HMN-176 .

- Metabolic Stability : Use liver microsome assays to identify metabolic hotspots (e.g., sulfonyl or piperidine groups). Block vulnerable sites via fluorination or methyl substitution .

- Solubility Enhancement : Formulate with cyclodextrins or PEG-based carriers to improve aqueous solubility, particularly for in vivo studies .

Q. How can structure-activity relationship (SAR) studies guide further optimization?

- Core Modifications : Replace the 4-methoxyphenyl group with electron-withdrawing substituents (e.g., Cl, CF) to enhance target binding. Evidence from chlorophenyl analogs shows improved IC values in kinase assays .

- Side-Chain Variations : Substitute the pyridinylmethyl group with bulkier heterocycles (e.g., quinoline) to explore steric effects on selectivity. Triazole-based analogs demonstrate enhanced potency in docking studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。